molecular formula C18H19F3N2 B5617388 1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B5617388
M. Wt: 320.4 g/mol
InChI Key: QPXLZWNVCODEKF-UHFFFAOYSA-N
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Description

1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity .

Preparation Methods

The synthesis of 1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets. It is known to act as a serotonergic releasing agent, which means it can increase the levels of serotonin in the brain by promoting its release from neurons. This action is mediated through its binding to serotonin receptors and transporters, leading to enhanced neurotransmission .

Properties

IUPAC Name

1-phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2/c19-18(20,21)17-9-5-4-6-15(17)14-22-10-12-23(13-11-22)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXLZWNVCODEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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